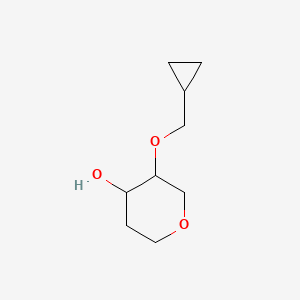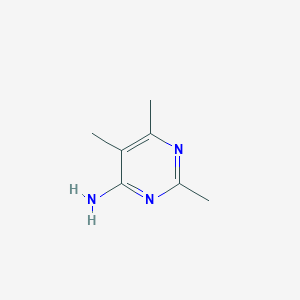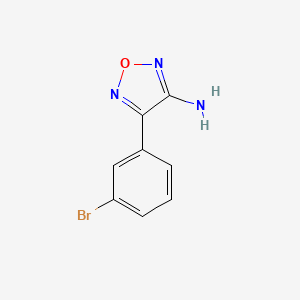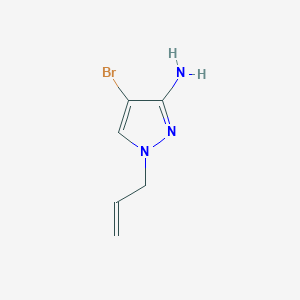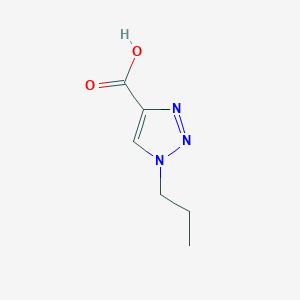
1-propyl-1H-1,2,3-triazole-4-carboxylic acid
Übersicht
Beschreibung
1-propyl-1H-1,2,3-triazole-4-carboxylic acid is a chemical compound with the molecular formula C6H9N3O2 and a molecular weight of 155.16 . It is a powder at room temperature .
Synthesis Analysis
The synthesis of 1,2,3-triazoles, including 1-propyl-1H-1,2,3-triazole-4-carboxylic acid, can be achieved under continuous flow conditions using copper-on-charcoal as a heterogeneous catalyst . This methodology allows for the synthesis of a diverse set of substituted 1,2,3-triazoles with good functional group tolerance and high yields .Molecular Structure Analysis
The molecular structure of 1-propyl-1H-1,2,3-triazole-4-carboxylic acid consists of a triazole ring attached to a carboxylic acid group . The InChI code for this compound is 1S/C6H9N3O2/c1-2-3-9-4-5(6(10)11)7-8-9/h4H,2-3H2,1H3,(H,10,11) .Chemical Reactions Analysis
The copper-catalyzed 1,3-dipolar Huisgen cycloaddition of azides to alkynes, known as the CuAAC reaction, is a key process in the synthesis of 1,2,3-triazoles . This reaction is reliable, regioselective, and high-yielding, making it a cornerstone in the field of triazole synthesis .Physical And Chemical Properties Analysis
1-propyl-1H-1,2,3-triazole-4-carboxylic acid is a powder at room temperature . Its molecular formula is C6H9N3O2, and it has a molecular weight of 155.16 .Wissenschaftliche Forschungsanwendungen
Application 1: Carbonic Anhydrase-II Inhibitors
- Summary of the Application : A series of novel 1H-1,2,3-triazole analogs were synthesized and evaluated for their carbonic anhydrase-II enzyme inhibitory activity .
- Methods of Application : The synthesis of these triazole analogs was accomplished using (S)-(-) ethyl lactate as a starting material. This compound underwent Suzuki–Miyaura cross-coupling reaction with different arylboronic acids in aqueous medium to afford the target molecules .
- Results or Outcomes : All synthesized 1H-1,2,3-triazole analogs were evaluated against bovine carbonic anhydrase-II enzyme to know their therapeutic potential. All compounds showed potent to significant activities with IC50 values in the range of 13.8–35.7 µM, as compared to standard acetazolamide (18.2 ± 0.23 µM) .
Application 2: Medicinal Chemistry
- Summary of the Application : Pyrazines and pyridazines fused to 1,2,3-triazoles have shown potential in medicinal chemistry, such as c-Met inhibition or GABA A modulating activity .
- Methods of Application : Two typical modes of constructing these heterocyclic ring systems are cyclizing a heterocyclic diamine with a nitrite or reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles .
- Results or Outcomes : Structures containing these heterocyclic nuclei have shown GABA A allosteric modulating activity and potent mesenchymal–epithelial transition factor (c-Met) protein kinase inhibition .
Application 3: Fluorescent Probes
- Summary of the Application : Pyrazines and pyridazines fused to 1,2,3-triazoles have been used as fluorescent probes .
- Methods of Application : The synthesis of these heterocyclic ring systems involves cyclizing a heterocyclic diamine with a nitrite or reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles .
- Results or Outcomes : These heterocycles have been used in fluorescent imaging, providing a valuable tool for visualizing biological processes .
Application 4: Structural Units of Polymers
- Summary of the Application : 1,2,3-Triazole-fused pyrazines and pyridazines have been incorporated into polymers for use in solar cells .
- Methods of Application : The synthesis involves cyclizing a heterocyclic diamine with a nitrite or reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles .
- Results or Outcomes : The incorporation of these heterocycles into polymers has been used in the development of solar cells .
Application 5: Antimicrobial Activity
- Summary of the Application : 1,2,3-Triazoles have shown antimicrobial activity .
- Methods of Application : The antimicrobial activity of 1,2,3-triazoles is typically evaluated using in vitro assays against a range of bacterial and fungal strains .
- Results or Outcomes : 1,2,3-Triazoles have demonstrated significant antimicrobial activity, making them potential candidates for the development of new antimicrobial agents .
Application 6: Bioconjugation
- Summary of the Application : 1,2,3-Triazoles have found broad applications in bioconjugation . Bioconjugation is the process of chemically linking two biomolecules together, and it is widely used in drug discovery and research.
- Results or Outcomes : The use of 1,2,3-triazoles in bioconjugation has enabled the creation of a wide variety of novel biomolecular structures, which have potential applications in areas such as drug delivery and imaging .
Safety And Hazards
This compound is classified as a skin irritant (H315) and an eye irritant (H319) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if on skin or hair: removing all contaminated clothing and rinsing skin with water/shower (P302+P352) .
Zukünftige Richtungen
The 1,2,3-triazole moiety is of great importance in the fields of chemistry and chemical biology due to its unique properties, inert nature, and ability to mimic amide bonds . It is often seen in experimental drug candidates and approved drugs . Therefore, the study and development of compounds like 1-propyl-1H-1,2,3-triazole-4-carboxylic acid have significant potential for future research and applications.
Eigenschaften
IUPAC Name |
1-propyltriazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2/c1-2-3-9-4-5(6(10)11)7-8-9/h4H,2-3H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQAMQMROPRVESK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(N=N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-propyl-1H-1,2,3-triazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



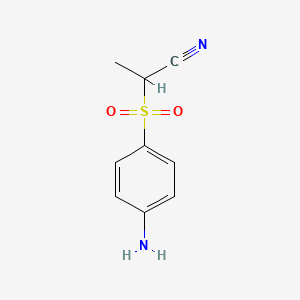
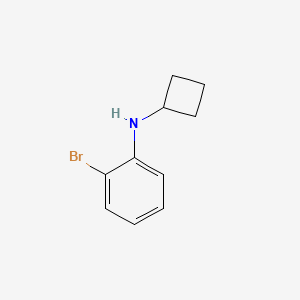
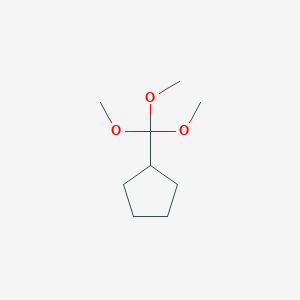
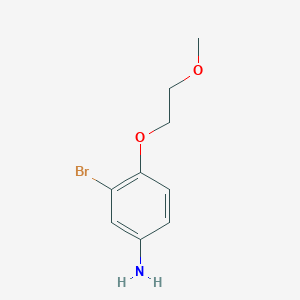
amine](/img/structure/B1527304.png)
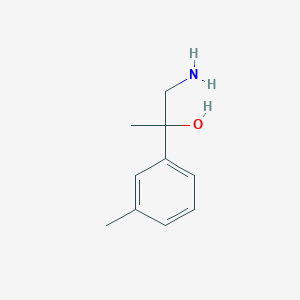

![5-methyl-1-{[4-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1527307.png)

